![molecular formula C16H18N2O B14506489 Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl- CAS No. 63070-43-9](/img/structure/B14506489.png)
Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is an organic compound with the molecular formula C16H18N2O It is a derivative of urea, characterized by the presence of a phenyl group and a 2,5-dimethylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl-, can be achieved through several methods:
Rearrangement: The Hofmann rearrangement of primary amides to isocyanates, followed by nucleophilic addition of ammonia, can also produce urea derivatives.
Substitution: An “on-water” reaction of (thio)isocyanates with amines enables the synthesis of unsymmetrical (thio)ureas.
Industrial Production Methods
Industrial production of urea derivatives often involves the use of catalysts and eco-friendly processes. For example, the use of indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea, providing access to N-substituted ureas . Additionally, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate allows for the efficient production of unsymmetrical ureas .
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its aromatic structure allows it to interact with various receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
Urea, N,N’-dimethyl-: A similar compound with two methyl groups attached to the nitrogen atoms.
Urea, N,N’-diphenyl-: Another derivative with two phenyl groups attached to the nitrogen atoms.
Uniqueness
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is unique due to the presence of both a phenyl group and a 2,5-dimethylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other urea derivatives .
Properties
CAS No. |
63070-43-9 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-13(2)14(10-12)11-17-16(19)18-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
InChI Key |
AFZLWJDRFLEHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)NC2=CC=CC=C2 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


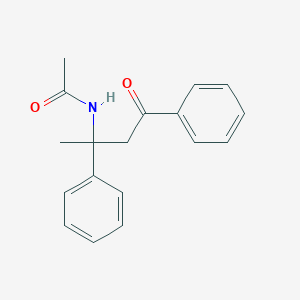
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
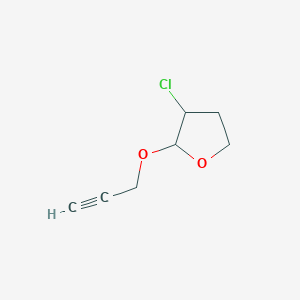

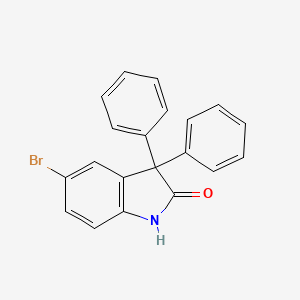
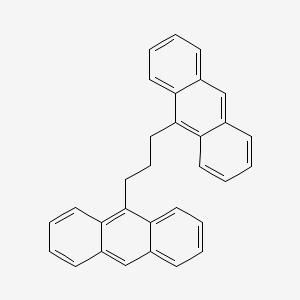
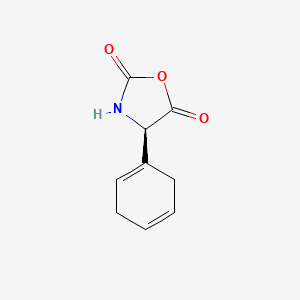
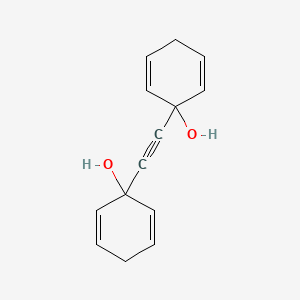
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
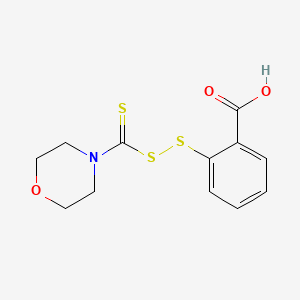
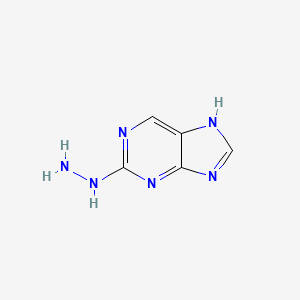

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
